Home > Products > Screening Compounds P23963 > Lisdexamfetamine
Lisdexamfetamine - 608137-32-2

Lisdexamfetamine

Catalog Number: EVT-386638
CAS Number: 608137-32-2
Molecular Formula: C15H25N3O
Molecular Weight: 263.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lisdexamfetamine is an amino acid amide.
Lisdexamfetamine is a prodrug of [dextroamphetamine], a central nervous system stimulant known as d-amphetamine, covalently attached to the naturally occurring amino acid L-lysine. Lisdexamfetamine is the first chemically formulated prodrug stimulant and was first approved by the FDA in April 2008. It was also approved by Health Canada in February 2009. Lisdexamfetamine works to treat attention deficit hyperactivity disorder and binge eating disorder by blocking dopamine and norepinephrine reuptake and increasing their levels in the extraneuronal space.
Lisdexamfetamine is a Central Nervous System Stimulant. The physiologic effect of lisdexamfetamine is by means of Central Nervous System Stimulation.
Lisdexamfetamine is a prodrug of the d-isomer of amphetamine, a non-catecholamine sympathomimetic amine with central nervous system (CNS) stimulating activity. Upon administration, lisdexamphetamine is converted to dextroamphetamine through cleavage of the lysine group. Dextroamphetamine acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from its storage sites in nerve terminals in the CNS, and inhibits their uptake within the mesocorticolimbic system, a major component of the brain reward system, resulting in measurable behavioral changes such as euphoria, mental alertness and excitement and appetite suppression. As a CNS stimulant, this agent may increase blood pressure.
A dextroamphetamine drug precursor that also functions as a CENTRAL NERVOUS SYSTEM STIMULANT and DOPAMINE UPTAKE INHIBITOR and is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER.
See also: Lisdexamfetamine Dimesylate (has salt form).
Overview

Lisdexamfetamine is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder and binge eating disorder. This compound is a prodrug of dextroamphetamine, meaning that it is metabolized into its active form after administration. Lisdexamfetamine is marketed under the brand name Vyvanse and is known for its extended-release properties, which help to manage symptoms throughout the day.

Source

Lisdexamfetamine is synthesized from dextroamphetamine and lysine, an amino acid. The synthesis process involves several chemical reactions that ultimately yield lisdexamfetamine as a stable compound suitable for pharmaceutical use.

Classification

Lisdexamfetamine falls under the category of amphetamines, specifically as a substituted phenethylamine. It acts as a stimulant by increasing the levels of certain neurotransmitters in the brain, particularly norepinephrine and dopamine.

Synthesis Analysis

Methods and Technical Details

The synthesis of lisdexamfetamine typically begins with the reaction of dextroamphetamine with a lysine derivative. One notable method involves using (S)-2,5-dioxopyrrolidin-1-yl 2,6-bis(tert-butoxycarbonylamino)hexanoate as an intermediate. The steps include:

  1. Formation of Intermediate: Dextroamphetamine is reacted with the lysine derivative to form an intermediate that contains protecting groups.
  2. Deprotection: The protecting groups are removed using hydrochloric acid to yield lisdexamfetamine hydrochloride.
  3. Purification: The final product is purified through crystallization techniques to ensure high enantiomeric purity and removal of impurities.

This synthetic route has been optimized to minimize by-products and enhance yield, making it suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

Lisdexamfetamine has the molecular formula C15H26N3O and a molecular weight of approximately 264.39 g/mol. Its structure consists of a phenethylamine core linked to a lysine moiety through an amide bond. The compound exists primarily as lisdexamfetamine dimesylate in pharmaceutical formulations.

Structural Features

  • Functional Groups: The molecule includes an amine group, a carboxylic acid (from lysine), and an aromatic ring.
  • Stereochemistry: Lisdexamfetamine is chiral, with specific stereoisomers contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Lisdexamfetamine undergoes hydrolysis in the body to release dextroamphetamine, which is responsible for its therapeutic effects. The primary reactions involved in its metabolism include:

  1. Hydrolysis: In vivo conversion of lisdexamfetamine to dextroamphetamine occurs via enzymatic hydrolysis.
  2. Degradation Pathways: Various degradation products can form under different conditions, including thermal or oxidative stress, which can be monitored using high-performance liquid chromatography techniques .
Mechanism of Action

Process and Data

Lisdexamfetamine exerts its effects by increasing the release of norepinephrine and dopamine in the brain. This process involves:

  1. Transporter Interaction: The active form, dextroamphetamine, inhibits the reuptake of these neurotransmitters at synaptic clefts.
  2. Release Enhancement: It also promotes the release of norepinephrine from presynaptic neurons, enhancing alertness and focus.

The pharmacokinetics show that lisdexamfetamine has a slower onset compared to other stimulants due to its prodrug nature, resulting in a more gradual increase in plasma concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lisdexamfetamine is typically found as a white crystalline powder.
  • Solubility: It is soluble in water and methanol but has limited solubility in organic solvents.

Chemical Properties

  • Stability: Lisdexamfetamine is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges between 150°C to 160°C.

These properties are crucial for formulation development and ensuring consistent therapeutic efficacy .

Applications

Scientific Uses

Lisdexamfetamine's primary application is in treating attention deficit hyperactivity disorder in both children and adults. It has also been studied for potential uses in managing binge eating disorder due to its appetite-suppressing effects.

In scientific research, lisdexamfetamine serves as a model compound for studying amphetamine-related pharmacology and neurochemistry, providing insights into stimulant mechanisms and their therapeutic applications .

Neuropharmacological Mechanisms of Lisdexamfetamine in Neurocognitive Modulation

Prodrug Activation Pathways and Enzymatic Hydrolysis Dynamics

Lisdexamfetamine dimesylate (LDX) represents a paradigm shift in stimulant prodrug design, engineered to optimize the pharmacokinetic release of its active metabolite, dextroamphetamine. The molecular structure comprises d-amphetamine covalently bonded to the essential amino acid L-lysine via a peptide linkage, rendering it pharmacologically inert until metabolic conversion [1] [3]. This ingenious biochemical design necessitates enzymatic hydrolysis for activation, fundamentally differentiating LDX from conventional extended-release formulations that rely on mechanical delivery systems.

Hydrolytic Activation Mechanism: Following oral absorption—primarily mediated by the oligopeptide transporter PepT1 in the small intestine—intact LDX enters systemic circulation [6]. The critical hydrolytic cleavage occurs predominantly within red blood cells (RBCs), where cytosolic aminopeptidase enzymes (distinct from pancreatic or hepatic peptidases) catalyze the breakdown of the amide bond [2]. Crucially, this enzymatic process exhibits specificity:

  • Cellular Specificity: In vitro studies confirm negligible hydrolysis in plasma, intestinal homogenates, hepatocytes, or renal tissue, with RBC lysates demonstrating exclusive conversion capacity [2].
  • Enzymatic Inhibition Profile: Hydrolysis in RBC cytosolic extracts is potently inhibited by bestatin (a broad-spectrum aminopeptidase inhibitor) and ethylenediaminetetraacetic acid (EDTA, a metalloprotease chelator), while carboxylesterase/amidase inhibitors like bis(4-nitrophenyl) phosphate (BNPP) show no effect, pinpointing a metallo-aminopeptidase mechanism [2].
  • Kinetic Profile: Hydrolysis is rate-limited, yielding peak plasma dextroamphetamine concentrations (Tmax) approximately 3.5-4.7 hours post-LDX ingestion, significantly later than intact LDX's Tmax of ~1 hour [1] [6]. This contrasts sharply with immediate-release dextroamphetamine formulations (Tmax ~3 hours).

Table 1: Hydrolytic Conversion of LDX in Human Blood Fractions

Biological MatrixLDX Half-life (h)d-Amphetamine Generated (ng/mL at 4h)Primary Site/Mechanism
Whole Blood1.6 ± 0.5446 ± 20RBC-dependent hydrolysis
PlasmaStable (>4h)<10 (undetectable)No significant conversion
RBC Lysate~4.1 ± 0.99223 ± 53Cytosolic enzymes
RBC Membrane FractionStable (>4h)29Minimal activity

Pharmacokinetic Consequences: This RBC-centric, enzyme-driven conversion underpins LDX's unique profile: a lower maximum plasma concentration (Cmax) of dextroamphetamine (approximately 50% lower than equivalent-dose immediate-release d-amphetamine), extended duration of therapeutic action (10-14 hours), and remarkably low inter- and intra-individual pharmacokinetic variability [6] [9]. The hydrolysis rate depends on RBC turnover rather than gastrointestinal variables or cytochrome P450 activity, minimizing food and drug interaction risks [1] [6].

Dopaminergic and Noradrenergic Reuptake Inhibition Synergies

The primary neuropharmacological actions of dextroamphetamine—released systemically from LDX—center on profoundly modulating monoamine neurotransmission, specifically dopamine (DA) and norepinephrine (NE). Its mechanism is multifaceted, surpassing simple reuptake blockade:

  • Competitive Reuptake Inhibition: Dextroamphetamine binds with high affinity to the dopamine transporter (DAT) and norepinephrine transporter (NET), competitively inhibiting the reuptake of DA and NE from the synaptic cleft into the presynaptic neuron. This action prolongs and amplifies the presence and action of these neurotransmitters in the extraneuronal space [3] [8].
  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Beyond reuptake blockade, dextroamphetamine disrupts vesicular storage by interacting with VMAT2. It is actively transported into presynaptic vesicles via VMAT2, collapsing the proton gradient necessary for monoamine storage. This causes a redistribution of DA and NE from synaptic vesicles into the presynaptic cytoplasm [3] [8].
  • Facilitated Reverse Transport: The increased cytoplasmic concentration of DA and NE, combined with the transporter binding, promotes the reversal of DAT and NET function. Instead of taking up neurotransmitters, these transporters begin operating in "reverse mode," actively effluxing DA and NE out of the presynaptic neuron and into the synapse [3] [9].

Synergistic Effects on Neurocognition: The combined effect of reuptake inhibition and enhanced release creates a powerful synergistic amplification of dopaminergic and noradrenergic signaling in key brain regions:

  • Prefrontal Cortex (PFC) Enhancement: Elevated NE levels in the PFC, primarily through NET inhibition and local release, enhance cortical signal-to-noise ratio. This is crucial for improving sustained attention, executive function (planning, working memory), and response inhibition. NE acts predominantly via α2A-adrenoceptors on pyramidal neurons to strengthen functional connectivity within PFC microcircuits [8] [9].
  • Striatal Modulation: Increased DA signaling in the striatum (particularly dorsal striatum) modulates reinforcement learning, habit formation, and motor response control. This is vital for reducing impulsivity and hyperactivity core to ADHD symptomatology [3] [10].
  • Sustained vs. Acute Signaling: Crucially, the rate of DA increase is critical. Microdialysis studies in rodents demonstrate that LDX-derived dextroamphetamine induces a significantly lower magnitude but more prolonged increase in extracellular DA in the medial PFC (mPFC) compared to equivalent doses of immediate-release dextroamphetamine. This sustained elevation correlates better with improved performance in spatial working memory and recognition memory tasks (e.g., Y-maze) than the rapid, high peak achieved by d-amphetamine [9].

Table 2: Neurochemical Profile of LDX vs. d-Amphetamine in Key Brain Regions (Rodent Microdialysis)

Parameterd-Amphetamine (i.p.)LDX (p.o.)Functional Consequence
mPFC DA Tmax (min)~30-60~90-120Slower onset, smoother increase
mPFC DA Cmax (% Baseline)~250-300%~180-220%Lower peak magnitude, reduced euphorigenic potential
mPFC DA Elevation Duration~2-3 hours>4-6 hoursExtended therapeutic window, cognitive enhancement
Effect on Spatial MemoryMinimal improvementSignificant improvementCorrelates with sustained DA elevation pattern

TAAR1 Receptor Agonism and Monoaminergic Signaling Cascades

Beyond its actions on monoamine transporters, dextroamphetamine potently activates Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) expressed presynaptically on monoaminergic neurons (dopaminergic, noradrenergic, serotonergic). TAAR1 activation triggers intricate intracellular signaling cascades that profoundly influence neuronal excitability and neurotransmitter release dynamics [3] [5] [8]:

  • Inhibition of Neuronal Firing: TAAR1 activation stimulates Gαs-coupled adenylate cyclase, increasing intracellular cAMP. This activates protein kinase A (PKA), which phosphorylates and opens inwardly rectifying potassium channels (GIRK). The resulting potassium efflux hyperpolarizes the presynaptic neuron, reducing its firing rate and subsequent vesicular neurotransmitter release. This mechanism provides a "braking" effect on monoaminergic systems [3] [8].
  • Promotion of Reverse Transport: Concurrently, TAAR1 activation, via PKA and protein kinase C (PKC) signaling, phosphorylates the DAT and NET. Phosphorylation of these transporters facilitates their transition into the reverse transport mode, further enhancing the non-exocytotic efflux of DA and NE initiated by VMAT2 disruption and cytoplasmic accumulation [8]. This creates a synergistic interaction between transporter binding/efflux and TAAR1 signaling.
  • Modulation of Vesicular Dynamics: TAAR1 signaling may also influence the phosphorylation state and activity of VMAT2, although this interaction is less well-characterized than its effects on plasma membrane transporters. This potentially amplifies the disruption of vesicular storage caused by direct amphetamine interaction with VMAT2 [8].

Integrated Impact on Monoaminergic Tone: The TAAR1 agonist activity of dextroamphetamine is not contradictory to its NET/DAT inhibition/reversal effects; it represents a complementary regulatory layer:

  • Homeostatic Regulation: By reducing neuronal firing while simultaneously promoting non-exocytotic release via reverse transport, TAAR1 agonism helps prevent excessive, uncontrolled exocytotic bursts of DA/NE that contribute to euphoria and abuse potential. This contributes to the lower drug-liking scores observed for LDX compared to IR d-amphetamine at equimolar doses [6] [9].
  • Fine-Tuning Neurotransmission: The net effect is a more sustained and regulated elevation of synaptic DA and NE, rather than sharp peaks. This pattern is ideally suited for enhancing cognitive functions like attention, working memory, and inhibitory control, which require stable neuromodulation over extended periods, particularly within the prefrontal cortical networks [5] [9]. The role of TAAR1 in modulating glutamatergic and GABAergic transmission presynaptically on PFC pyramidal neurons further integrates this mechanism into broader cortical network regulation [8].

Cortico-Striatal-Thalamic Circuitry Modulation in Cognitive Control

The therapeutic efficacy of LDX in ADHD and Binge Eating Disorder (BED) stems significantly from its ability to normalize dysfunctional activity and connectivity within the Cortico-Striatal-Thalamo-Cortical (CSTC) loops. These parallel, re-entrant circuits integrate motivation, executive control, motor planning, and habit formation [5] [7] [10].

Dysfunction in Target Disorders: ADHD and BED share underlying impairments in CSTC circuits governing cognitive control and reward processing:

  • ADHD: Characterized by hypofunctionality in dorsolateral prefrontal cortex (dlPFC)-dorsal striatum circuits critical for executive functions (working memory, attention regulation, inhibitory control) and reward valuation deficits involving ventromedial PFC (vmPFC)/orbitofrontal cortex (OFC)-ventral striatum (nucleus accumbens, NAc) pathways [5] [10].
  • BED: Involves hyperactivity in reward valuation circuits (OFC-NAc), coupled with impaired top-down inhibitory control from the dlPFC and anterior cingulate cortex (ACC) over the striatum and hypothalamus, leading to compulsive overconsumption despite negative consequences [5] [7].

LDX-Induced Normalization: Dextroamphetamine, via its dual DA/NE enhancement and TAAR1-mediated effects, modulates activity across these circuits:

  • Prefrontal Cortex (PFC) Enhancement: Increased NE and DA levels in the dlPFC and ACC enhance signal-to-noise ratio in pyramidal neurons, strengthening top-down cognitive control. This improves the ability to sustain attention, suppress impulsive responses (in ADHD), and override prepotent urges to binge eat (in BED) [5] [7] [9]. fMRI studies suggest LDX normalizes hypoactivation in the dlPFC and inferior frontal gyrus during inhibitory control tasks.
  • Striatal Modulation: Elevated DA in the striatum (dorsal for ADHD; ventral/NAc for BED) modulates synaptic plasticity and refines corticostriatal signaling:
  • Structural Changes: Longitudinal MRI studies in rodents and humans reveal that chronic LDX treatment induces significant striatal hypertrophy (volume increase). In rats, this hypertrophy correlates with the treatment duration and is absent in vehicle controls [10]. This morphological change suggests neurotrophic effects or synaptic remodeling potentially underlying long-term therapeutic improvements.
  • Functional Connectivity: Resting-state fMRI (rs-fMRI) indicates that LDX normalizes aberrant functional connectivity (FC) within CSTC circuits. Specifically, it strengthens FC between the dlPFC and dorsal striatum/caudate nucleus (improving cognitive control) and reduces hyperconnectivity between reward-related regions (OFC, NAc) and sensory/motor areas implicated in compulsive behaviors [5] [7]. This normalization correlates with reduced binge-eating episodes and improved ADHD symptom ratings.
  • Thalamic Gating: By modulating striatal output to the thalamus via the direct (Go) and indirect (No-Go) pathways of the basal ganglia, LDX helps regulate thalamic feedback to the cortex. Enhanced DA in the striatum can promote the selection of appropriate cortical signals (enhancing focus) while suppressing irrelevant or distracting inputs via thalamic gating mechanisms [4] [7]. NE action in the thalamus itself may further sharpen sensory processing.
  • Glutamate Regulation: While not a direct target, LDX's dopaminergic effects indirectly regulate glutamatergic transmission within the CSTC loop. DA modulates the strength of corticostriatal glutamate synapses. Normalization of DA levels helps restore balanced excitation/inhibition dynamics critical for information processing and cognitive control within these circuits [4] [7].

Table 3: Impact of Long-Term LDX on CSTC Circuit Structure and Function

Circuit ElementObserved Effect of LDXMeasurement TechniqueFunctional Consequence
Dorsal StriatumSignificant volume increase (hypertrophy)Longitudinal MRI (rodent/human)Potential synaptic remodeling, improved motor control & habit learning
dlPFC ActivityNormalization of task-induced hypoactivationTask-based fMRIEnhanced executive function & cognitive control
dlPFC-Striatum FCStrengthened functional connectivityResting-state fMRI (rs-fMRI)Improved top-down inhibitory control
OFC/NAc FCReduced hyperconnectivity to sensory/motor regionsrs-fMRIReduced salience of food cues (BED), reduced impulsivity
Default Mode Network (DMN)Reduced DMN dominance during tasksrs-fMRI / Task-based fMRIReduced mind-wandering, improved task-focused attention

Properties

CAS Number

608137-32-2

Product Name

Lisdexamfetamine

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

InChI

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1

InChI Key

VOBHXZCDAVEXEY-JSGCOSHPSA-N

SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N

Solubility

White to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/
8.77e-02 g/L

Synonyms

Dimesylate, Lis-dexamfetamine
Dimesylate, Lisdexamfetamine
elvanse
Lis dexamfetamine Dimesylate
lis-dexamfetamine dimesylate
lisdexamfetamine
lisdexamfetamine dimesylate
NRP 104
NRP-104
NRP104
Vyvanse

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.